2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is a chemical compound characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to a quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoromethoxylating agents. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the quinoxaline ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups .
Scientific Research Applications
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity in biological systems . Pathways involved may include oxidative phosphorylation and signal transduction .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its electronic properties and use in organic semiconductors.
Trifluoromethoxy-substituted compounds: These compounds share the trifluoromethoxy group, which imparts unique chemical and physical properties.
Uniqueness: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is unique due to the combination of chlorine and trifluoromethoxy groups on the quinoxaline core.
Properties
Molecular Formula |
C9H2Cl3F3N2O |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H2Cl3F3N2O/c10-3-1-4-5(17-8(12)7(11)16-4)2-6(3)18-9(13,14)15/h1-2H |
InChI Key |
ZKGFXYJSXPOUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)Cl)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.